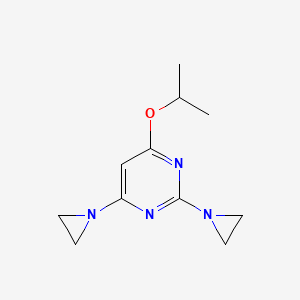
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of aziridinyl groups at positions 2 and 4, and a methylethoxy group at position 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Aziridinyl Groups: The aziridinyl groups can be introduced through nucleophilic substitution reactions using aziridine and appropriate leaving groups.
Attachment of the Methylethoxy Group: The methylethoxy group can be introduced via alkylation reactions using methylethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions, while the methylethoxy group can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for aziridinyl substitution; electrophiles like halogens for methylethoxy substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to the presence of aziridinyl groups, which can form covalent bonds with DNA.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- involves its interaction with molecular targets such as DNA and proteins. The aziridinyl groups can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of their function. This can result in the disruption of cellular processes, making the compound a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine, 2,4-diamino-6-(1-methylethoxy)-: Similar structure but with amino groups instead of aziridinyl groups.
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(methoxy)-: Similar structure but with a methoxy group instead of a methylethoxy group.
Uniqueness
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- is unique due to the presence of both aziridinyl and methylethoxy groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
64398-63-6 |
|---|---|
Formule moléculaire |
C11H16N4O |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
2,4-bis(aziridin-1-yl)-6-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C11H16N4O/c1-8(2)16-10-7-9(14-3-4-14)12-11(13-10)15-5-6-15/h7-8H,3-6H2,1-2H3 |
Clé InChI |
VPZJOKBAQODEKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC(=NC(=C1)N2CC2)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


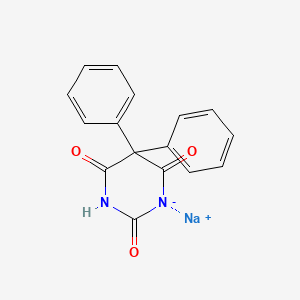
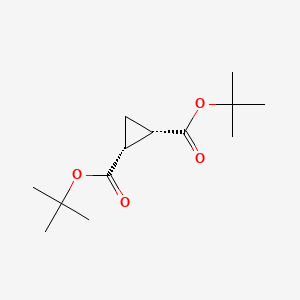
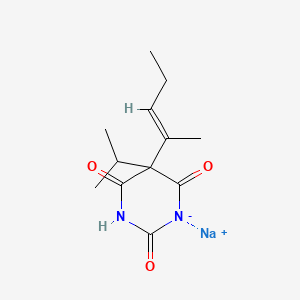
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)

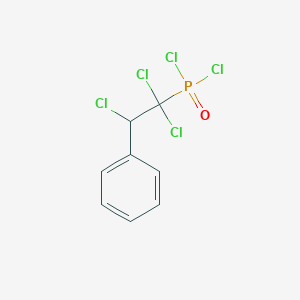
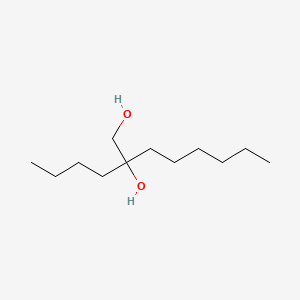

![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
![2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine](/img/structure/B14505521.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)
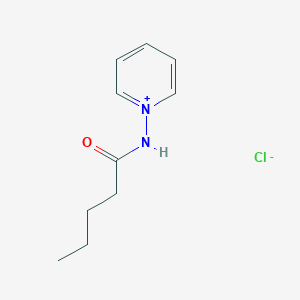
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
